6-Phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-Phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring with a phenyl group attached at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with a substituted α-haloacetophenone. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine core. Common reagents used in this synthesis include aniline derivatives and α-bromoacetophenone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may involve the use of specific catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The phenyl group and other positions on the imidazo[1,2-a]pyridine core can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the imidazo[1,2-a]pyridine core .
Scientific Research Applications
6-Phenylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridin-3-amine
- 6-Methylimidazo[1,2-a]pyridin-3-amine
- 2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine
Comparison: 6-Phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For example, the presence of the phenyl group at the 6th position enhances its binding affinity to certain enzymes, making it a more potent inhibitor .
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C13H11N3/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H,14H2 |
InChI Key |
XQSBIPQGTXQYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=C3N)C=C2 |
Origin of Product |
United States |
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